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Compound of Interest

Compound Name: Kaldil

Cat. No.: B1673278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: The brand name "Kaldil" refers to a pharmaceutical product containing the active

ingredient theophyllinyl 7-ω-n-propane sulfonate of papaverine.[1] Due to the limited availability

of public data on this specific chemical entity, this guide provides a detailed analysis of its

constituent molecules, papaverine and theophylline. The physicochemical properties and

experimental protocols outlined herein are based on the known characteristics of these parent

compounds and are intended to serve as a comprehensive reference for research and

development purposes.

Executive Summary
Kaldil's therapeutic effects are derived from its active ingredient, a combination of a

theophylline derivative and a papaverine derivative.[1] This unique molecule functions as a

phosphodiesterase (PDE) inhibitor, which leads to the relaxation of smooth muscle.[1]

Understanding the physicochemical properties of its core components is crucial for formulation

development, pharmacokinetic profiling, and mechanism of action studies. This document

provides a summary of these properties, detailed experimental methodologies for their

determination, and a visualization of the relevant signaling pathway.

Physicochemical Properties
The physicochemical properties of the active components of Kaldil—papaverine and

theophylline—are summarized below. These properties are critical for predicting the absorption,
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distribution, metabolism, and excretion (ADME) profile of the drug.

Papaverine
Papaverine is a benzylisoquinoline alkaloid derived from the opium poppy.[1] It acts as a non-

selective phosphodiesterase inhibitor.[2]

Property Value Reference

Molecular Formula C₂₀H₂₁NO₄ [1]

Molar Mass 339.391 g/mol [1]

Melting Point 147 °C [3]

Water Solubility Insoluble [3]

Solubility in other solvents
Soluble in acetone, glacial

acetic acid, and benzene.
[3]

Appearance White crystalline powder [3]

Theophylline
Theophylline is a methylxanthine drug used in therapy for respiratory diseases.[4] It also

functions as a non-selective phosphodiesterase inhibitor.[5][6]
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Property Value Reference

Molecular Formula C₇H₈N₄O₂ [7]

Molar Mass 180.167 g/mol [7]

Melting Point 270–274 °C [5]

Water Solubility Slightly soluble [5]

Solubility in other solvents

Freely soluble in solutions of

alkali hydroxides and in

ammonia; sparingly soluble in

alcohol, chloroform, and ether.

[5]

pKa 8.6 [5]

Appearance White, crystalline powder [5]

Experimental Protocols
The following sections detail the standard experimental methodologies for determining key

physicochemical properties of pharmaceutical compounds like papaverine and theophylline.

Melting Point Determination
Methodology: Capillary Melting Point Method

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-

walled capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or

an automated digital instrument is used.

Procedure: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting

point.

Data Recording: The temperature at which the substance first begins to melt (the first

appearance of liquid) and the temperature at which the substance is completely liquid are
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recorded as the melting point range.[8][9][10][11] A narrow melting range is indicative of a

pure substance.

Acid Dissociation Constant (pKa) Determination
Methodology: Potentiometric Titration

Solution Preparation: A known concentration of the drug substance is dissolved in a suitable

solvent, often a co-solvent system (e.g., methanol-water) for poorly soluble compounds. The

ionic strength of the solution is kept constant using an electrolyte like KCl.

Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer are used.

Titration: The solution is titrated with a standardized solution of a strong acid (for a basic

substance) or a strong base (for an acidic substance) of known concentration. The pH of the

solution is measured after each addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the inflection point of the sigmoid curve, which

corresponds to the point where half of the substance is ionized.[12][13]

Solubility Determination
Methodology: Shake-Flask Method

Procedure: An excess amount of the solid compound is added to a flask containing a specific

solvent (e.g., water, buffer of a certain pH).

Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged

period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved

solid and the solution.

Phase Separation: After equilibration, the suspension is allowed to stand, and the

undissolved solid is separated from the saturated solution by centrifugation or filtration.

Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is

determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-

Performance Liquid Chromatography (HPLC).[14][15][16]
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Octanol-Water Partition Coefficient (LogP)
Determination
Methodology: Shake-Flask Method

System Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH) are

pre-saturated with each other by shaking them together and then allowing the phases to

separate.

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the

one in which it is more soluble). This solution is then mixed with the other pre-saturated

phase in a separatory funnel.

Equilibration: The funnel is shaken for a sufficient time to allow the compound to partition

between the two phases until equilibrium is reached.

Phase Separation and Analysis: The two phases are carefully separated. The concentration

of the compound in each phase is determined using an appropriate analytical method (e.g.,

UV-Vis spectroscopy, HPLC).

Calculation: The octanol-water partition coefficient (P) is calculated as the ratio of the

concentration of the compound in the octanol phase to its concentration in the aqueous

phase. LogP is the logarithm of this value.[17][18][19]

Mechanism of Action: Signaling Pathway
The active ingredient of Kaldil, theophyllinyl 7-ω-n-propane sulfonate of papaverine, acts as a

phosphodiesterase (PDE) inhibitor.[1] PDEs are enzymes that hydrolyze cyclic adenosine

monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways.[20]

By inhibiting PDE, Kaldil increases the intracellular concentration of cAMP, leading to the

activation of Protein Kinase A (PKA) and subsequent downstream effects, most notably smooth

muscle relaxation.[6][21]
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Figure 1: Mechanism of action of Kaldil as a phosphodiesterase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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